molecular formula C10H6ClN3O3 B2413148 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide CAS No. 196712-43-3

3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide

Cat. No.: B2413148
CAS No.: 196712-43-3
M. Wt: 251.62 g/mol
InChI Key: MEIGOGSKIWSGEW-XVNBXDOJSA-N
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Description

3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide, also known as CN-1, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the cyanoacrylamide family of compounds, which are known for their ability to form strong covalent bonds with proteins and other biomolecules.

Scientific Research Applications

3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a cross-linking agent to study protein-protein interactions and to map protein structures. This compound has also been used to develop new diagnostic tools for diseases such as cancer and Alzheimer's disease. In addition, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide forms covalent bonds with proteins and other biomolecules through a process known as Michael addition. This results in the formation of a stable adduct that can be used to study protein structure and function. The covalent bond formed by this compound is irreversible, making it a useful tool for studying long-lived protein complexes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is its ability to form stable covalent bonds with proteins and other biomolecules. This makes it a useful tool for studying protein structure and function. In addition, this compound is relatively easy to synthesize and can be obtained in high yields with good purity. However, one limitation of this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the laboratory.

Future Directions

There are many potential future directions for research involving 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide. One area of interest is the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. This compound has also shown promise as a potential antibiotic, and further research in this area could lead to the development of new treatments for bacterial infections. In addition, this compound could be used to study the structure and function of other biomolecules, such as nucleic acids and lipids. Overall, the unique properties of this compound make it a valuable tool for scientific research, with many potential applications in the future.

Synthesis Methods

The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide involves the reaction of 2-chloro-5-nitroaniline with cyanoacetic acid in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of this compound. The synthesis of this compound is a relatively straightforward process, and the compound can be obtained in high yields with good purity.

Properties

196712-43-3

Molecular Formula

C10H6ClN3O3

Molecular Weight

251.62 g/mol

IUPAC Name

(E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C10H6ClN3O3/c11-9-2-1-8(14(16)17)4-6(9)3-7(5-12)10(13)15/h1-4H,(H2,13,15)/b7-3+

InChI Key

MEIGOGSKIWSGEW-XVNBXDOJSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C(\C#N)/C(=O)N)Cl

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl

solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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